molecular formula C12H12N2O4S B2378475 N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide CAS No. 896349-70-5

N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2378475
CAS No.: 896349-70-5
M. Wt: 280.3
InChI Key: FPINKVINOXHURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide is a synthetic benzamide derivative designed for research purposes in medicinal chemistry and drug discovery. Compounds featuring the N-(5-methylisoxazol-3-yl)benzamide scaffold are of significant scientific interest due to their potential as key intermediates or active scaffolds in the development of novel therapeutic agents. Research into structurally similar N-amido-phenylsulfonamide derivatives has shown promise in the inhibition of specific enzymatic targets, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), which is a key enzyme in the inflammatory process . This compound is provided as a high-purity material to ensure reproducibility in experimental settings. It is intended for use in various in vitro assays to investigate biochemical pathways, structure-activity relationships (SAR), and pharmacological mechanisms. Researchers can utilize this chemical to explore new avenues in developing treatments for conditions involving inflammation and other medically relevant targets. Application Note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-8-7-11(14-18-8)13-12(15)9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPINKVINOXHURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methylisoxazol-3-Amine

The 5-methylisoxazol-3-amine (3-AMI) scaffold is typically synthesized via cyclocondensation reactions. A seminal method involves reacting nitrile precursors such as 2,3-dibromobutyronitrile (DBBN) with hydroxyurea in an alkaline medium (pH 10.1–13) under vigorous stirring. This protocol achieves yields exceeding 70% by maintaining strict pH control, which prevents side reactions such as hydrolysis of the nitrile group. Alternatives like 2-bromo-3-methoxybutyronitrile (BMBN) offer milder reaction conditions but require bromination of crotononitrile (CN) in methanol, introducing additional purification steps.

Table 1: Comparison of Nitrile Precursors for 3-AMI Synthesis

Precursor Reaction Conditions Yield (%) Purity (%)
DBBN NaOH, 80°C, 6 h 72 98
BMBN KOH, 60°C, 4 h 68 95
2-BCN* NaOH, 70°C, 5 h 65 93

*2-Bromocrotononitrile.

Introduction of the Methylsulfonyl Group to Benzamide

The 4-(methylsulfonyl)benzoyl component is synthesized via sulfonation of 4-methylbenzoic acid followed by oxidation. Direct sulfonation using chlorosulfonic acid at 0–5°C produces 4-(chlorosulfonyl)benzoic acid, which is subsequently treated with methyl iodide in the presence of a base (e.g., triethylamine) to yield 4-(methylsulfonyl)benzoic acid. Alternative routes employ thiolation-oxidation sequences, where 4-mercaptobenzoic acid is methylated and oxidized with hydrogen peroxide.

Key Reaction:
4-(Chlorosulfonyl)benzoic acid + CH₃I → 4-(Methylsulfonyl)benzoic acid + HI.

Coupling Strategies for Amide Bond Formation

Coupling 5-methylisoxazol-3-amine with 4-(methylsulfonyl)benzoic acid requires activating the carboxylic acid group. Common methods include:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves yields of 85–90%. The reaction proceeds at room temperature over 12–24 hours, with HOBt mitigating racemization.

Optimized Protocol:

  • Dissolve 4-(methylsulfonyl)benzoic acid (1.0 eq) in DCM.
  • Add EDC (1.2 eq) and HOBt (1.1 eq), stir for 30 minutes.
  • Add 5-methylisoxazol-3-amine (1.0 eq), stir for 24 h.
  • Quench with water, extract with DCM, and purify via column chromatography.

Schlenk Techniques for Moisture-Sensitive Reactions

For large-scale synthesis, Schlenk lines under inert atmosphere (N₂ or Ar) prevent degradation of the sulfonyl group. This method enhances yields to 92% when using tetrahydrofuran (THF) as the solvent.

Recent Methodological Innovations

Catalytic Hydrogenation for Intermediate Purification

Post-coupling hydrogenation with 10% Pd/C at 4 bar H₂ removes residual nitro or azide intermediates, increasing product purity to 99%. This step is critical for pharmaceutical-grade synthesis.

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-(methylsulfonyl)benzoic acid and 3-AMI with potassium carbonate as a base achieves 88% yield in 2 hours, eliminating solvent waste. This green chemistry approach aligns with sustainable manufacturing trends.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 3.31 (s, 3H, SO₂CH₃), 6.52 (s, 1H, isoxazole-H), 7.89–8.12 (m, 4H, aromatic), 10.21 (s, 1H, NH).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂), 1540 cm⁻¹ (C-N).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms purity >99% with a retention time of 6.8 minutes.

Industrial-Scale Production Challenges

Cost-Effective Nitrile Precursors

DBBN remains the most economical precursor for 3-AMI synthesis, but its brominated byproducts necessitate costly waste treatment. Emerging methods using BMBN reduce bromine waste by 40%, albeit with a 5% yield penalty.

Regulatory Compliance

Residual palladium from hydrogenation must be <10 ppm per ICH guidelines. Chelating resins (e.g., SiliaMetS Thiol) reduce Pd content to 2 ppm.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring and the benzamide core can interact with enzymes or receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :
  • Heterocyclic Variations : The target compound’s 5-methylisoxazole and sulfonyl groups distinguish it from analogs like Compound 6 (thiadiazole) and 8a (pyridine) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name & Source Melting Point (°C) IR C=O Stretch (cm⁻¹) Molecular Formula Molecular Weight
Target Compound Not reported Not reported C₁₂H₁₂N₂O₄S 292.30
Compound 6 160 1606 C₁₈H₁₂N₄O₂S 348.39
Pyridine-derivative 8a 290 1679, 1605 C₂₃H₁₈N₄O₂S 414.49
2-Chloroacetamide analog Not reported Not reported C₁₂H₁₂ClN₃O₃S 313.76
Key Observations :
  • Melting Points : The pyridine derivative 8a has a significantly higher melting point (290°C) compared to Compound 6 (160°C), likely due to increased aromaticity and hydrogen bonding.
  • IR Data : The target compound’s IR data are unreported, but analogs like 8a show dual C=O stretches (1679, 1605 cm⁻¹), indicating distinct electronic environments for carbonyl groups .

Functional Group Impact on Properties

  • Sulfonyl vs. Thiadiazole : The sulfonyl group in the target compound may enhance polarity compared to the thiadiazole ring in Compound 6, affecting solubility and metabolic stability.
  • Chloroacetamide Substituent : The chloro group in the analog from introduces electrophilicity, which could influence reactivity in biological systems.

Biological Activity

N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with a 5-methylisoxazole ring and a methylsulfonyl group. Its molecular formula is C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S, indicating the presence of nitrogen, oxygen, and sulfur in its structure. The arrangement of these functional groups contributes to its biological properties.

This compound has been investigated for its interaction with various biological targets, particularly carbonic anhydrase (CA) isoforms. The compound's structural features allow it to bind effectively to the active sites of these enzymes, modulating their activity.

Inhibition Studies

Research indicates that this compound exhibits weak inhibitory effects against human carbonic anhydrase isoforms I, II, VII, and XII. For instance, one study reported a Ki value of 96.0 μM for hCA I, suggesting modest inhibition potential compared to standard inhibitors like acetazolamide .

Antimicrobial and Anticancer Properties

The compound has also been evaluated for antimicrobial and anticancer activities. In vitro studies have shown that derivatives of this compound possess varying degrees of effectiveness against different microbial strains and cancer cell lines.

Case Studies

  • Antimicrobial Activity : A series of derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Anticancer Activity : In cellular assays, certain derivatives demonstrated cytotoxic effects on cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 μM, indicating potential as lead compounds for further development.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the substitution pattern on the benzamide moiety and the isoxazole ring. Modifications in these areas can enhance or diminish biological activity.

CompoundStructureBiological ActivityKi/IC50 Values
Compound AStructure AModerate hCA I inhibitorKi = 96 μM
Compound BStructure BStrong antibacterialMIC = 5 μM
Compound CStructure CCytotoxic against MCF-7IC50 = 15 μM

Q & A

What are the recommended synthetic routes for N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide, and how can reaction conditions be optimized?

Basic
The compound is typically synthesized via condensation reactions between sulfonamide precursors and activated benzoyl derivatives. For example, sulfamethoxazole derivatives can react with benzoyl chloride under reflux in anhydrous dichloromethane, catalyzed by triethylamine . Optimization involves adjusting solvent polarity (e.g., switching to DMF for higher solubility), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for benzoyl chloride to sulfonamide). Monitoring via TLC or HPLC ensures reaction completion.

Advanced
For multi-step synthesis (e.g., introducing methylsulfonyl groups), orthogonal protection strategies may be required. A study on analogous sulfonamides highlights the use of methylsulfonyl chloride in THF at 0°C to prevent over-sulfonation . Kinetic studies using in-situ IR spectroscopy can identify rate-limiting steps, while DoE (Design of Experiments) methodologies optimize parameters like pH, temperature, and catalyst loading .

How is the crystal structure of this compound determined, and what software tools are essential for data analysis?

Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 8.24 Å, b = 23.51 Å, c = 8.52 Å, and β = 92.16° . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures minimal thermal motion.

Advanced
Refinement uses SHELXL for small-molecule crystallography, employing full-matrix least-squares on with anisotropic displacement parameters for non-H atoms . Hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) are visualized via ORTEP-3 , which provides thermal ellipsoid plots and intermolecular distance analysis . For twinned crystals, SHELXD resolves phase ambiguities via dual-space algorithms .

How can discrepancies between computational and experimental spectroscopic data (e.g., NMR, IR) be resolved?

Basic
Compare experimental 1H^1H-NMR (e.g., δ 2.26 ppm for methylisoxazole protons ) with DFT-calculated shifts (B3LYP/6-31G* basis set in Gaussian). Solvent effects (DMSO-d6 vs. CDCl3) must be accounted for using the IEF-PCM model. IR stretches (e.g., 1660 cm1^{-1} for amide C=O ) should align with vibrational frequency simulations.

Advanced
For conflicting data, consider dynamic effects like tautomerism or rotamer populations. Molecular dynamics (MD) simulations (e.g., in AMBER) model time-dependent conformational changes. Paramagnetic relaxation enhancement (PRE) in NMR detects transient interactions in solution .

What strategies validate the compound’s bioactivity in enzyme inhibition assays?

Basic
Screen against target enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase) using fluorometric or colorimetric assays. IC50_{50} values are derived from dose-response curves (e.g., 10–100 μM range for sulfonamide derivatives ). Control experiments with known inhibitors (e.g., acetazolamide) validate assay conditions.

Advanced
Surface plasmon resonance (SPR) quantifies binding kinetics (kon_{on}/koff_{off}) and dissociation constants (*KD_D*). For ambiguous results, competitive binding assays with isotopic tracers (e.g., 3H^3H-labeled ligands) clarify mechanism. SAR studies modify substituents (e.g., replacing methylsulfonyl with morpholinosulfonyl ) to correlate structure with potency.

How are hydrogen-bonding networks and π-π interactions analyzed in the solid state?

Basic
SCXRD reveals intermolecular contacts (e.g., N–H···O = 2.89 Å, C–H···O = 3.12 Å ). Mercury CSD software calculates interaction angles and generates packing diagrams. π-Stacking distances (3.5–4.0 Å) are measured between aromatic rings .

Advanced
Hirshfeld surface analysis partitions crystal space into molecular contributions, quantifying contact percentages (e.g., H···H = 65%, O···H = 25% ). Quantum topology (QTAIM) identifies bond critical points in electron density maps .

What computational methods predict the compound’s solubility and partition coefficient (log P)?

Basic
Use Schrödinger’s QikProp or ACD/Percepta to estimate log P (e.g., predicted log P = 2.1 for methylsulfonyl derivatives ). Experimental validation employs shake-flask methods (octanol-water partitioning) with HPLC quantification.

Advanced
Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) calculate free energy of solvation (ΔGsolv_{solv}). COSMO-RS models account for solvent entropy and hydrogen-bonding capacity .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced
Systematically vary substituents (e.g., isoxazole → thiazole , methylsulfonyl → ethylsulfonyl ). High-throughput synthesis (e.g., automated parallel reactors) generates libraries. Biological data (IC50_{50}, Ki_i) are analyzed via 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic fields.

What are common pitfalls in crystallographic refinement, and how are they addressed?

Advanced
Twinned crystals require SHELXL’s TWIN/BASF commands to refine scale factors. For disordered sulfonamide groups, PART and SIMU restraints model anisotropic displacement. R1_1 > 5% discrepancies are resolved via Hirshfeld rigid-body refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.